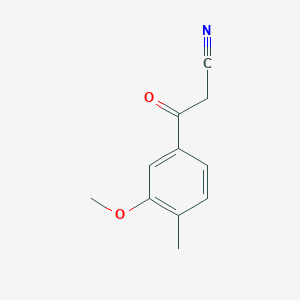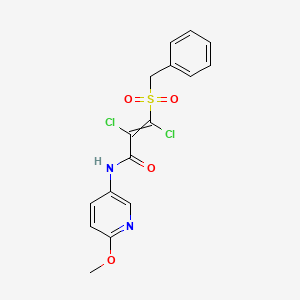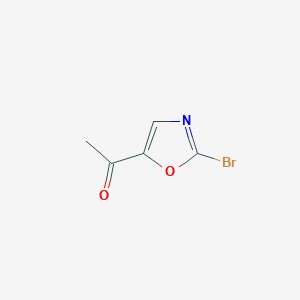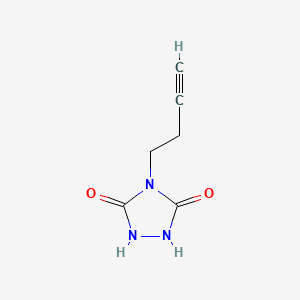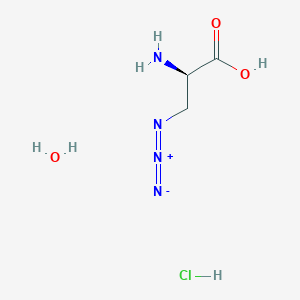
(2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an azido group (-N₃) attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride typically involves the azidation of a suitable precursor. One common method is the reaction of (2R)-2-amino-3-chloropropanoic acid with sodium azide (NaN₃) in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the azido group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar azidation reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its hydrate hydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃) for azidation.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Various oxidizing agents depending on the desired product.
Major Products
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of (2R)-2-amino-3-aminopropanoic acid.
Oxidation: Formation of oxidized derivatives.
Applications De Recherche Scientifique
(2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various biochemical assays and drug development processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-amino-3-chloropropanoic acid: A precursor in the synthesis of the azido derivative.
(2R)-2-amino-3-aminopropanoic acid: A reduced form of the compound.
(2R)-2-amino-3-hydroxypropanoic acid: Another derivative with a hydroxyl group.
Uniqueness
(2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from other similar amino acid derivatives.
Propriétés
Formule moléculaire |
C3H9ClN4O3 |
|---|---|
Poids moléculaire |
184.58 g/mol |
Nom IUPAC |
(2R)-2-amino-3-azidopropanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C3H6N4O2.ClH.H2O/c4-2(3(8)9)1-6-7-5;;/h2H,1,4H2,(H,8,9);1H;1H2/t2-;;/m1../s1 |
Clé InChI |
FXXCLPYVZJCYQS-YBBRRFGFSA-N |
SMILES isomérique |
C([C@H](C(=O)O)N)N=[N+]=[N-].O.Cl |
SMILES canonique |
C(C(C(=O)O)N)N=[N+]=[N-].O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


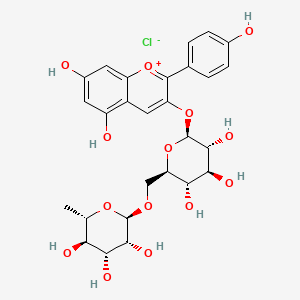
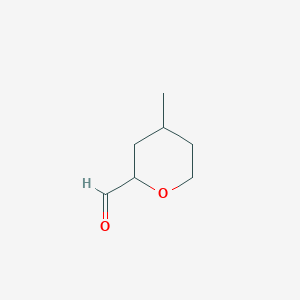
![1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine](/img/structure/B12435263.png)


![(1R,5R,11S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12435285.png)
